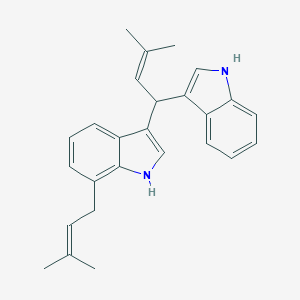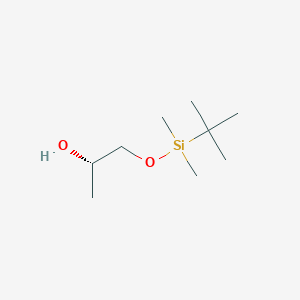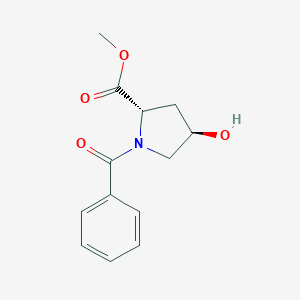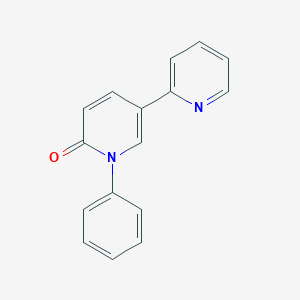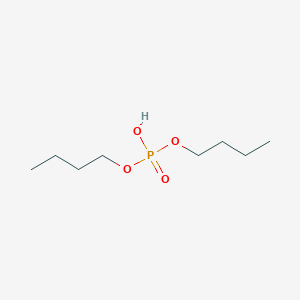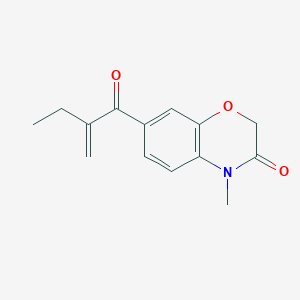![molecular formula C24H26N2O8 B049483 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 119623-93-7](/img/structure/B49483.png)
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone, also known as BJ-3105, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridoquinoline derivative that has shown promising results in scientific research, particularly in the areas of cancer and neurodegenerative diseases.
作用機序
The mechanism of action of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and neurodegenerative diseases. 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
生化学的および生理学的効果
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of new blood vessels (angiogenesis) in tumors. In addition, 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress, which is implicated in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has several advantages for laboratory experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, the compound is relatively new, and its effects on humans are not fully understood. Moreover, the compound's solubility in water is limited, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone's potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Furthermore, the elucidation of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone's mechanism of action and its effects on various signaling pathways could provide valuable insights into the development of new drugs for cancer and neurodegenerative diseases.
合成法
The synthesis of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves a multistep process that includes the reaction of 4,6-dipropylpyridin-2-amine with ethyl acetoacetate, followed by oxidation and acetylation to obtain the final product. The process has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been extensively studied for its potential therapeutic applications. In vitro and in vivo studies have shown that 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
119623-93-7 |
|---|---|
製品名 |
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
分子式 |
C24H26N2O8 |
分子量 |
470.5 g/mol |
IUPAC名 |
[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate |
InChI |
InChI=1S/C24H26N2O8/c1-5-7-13-15(9-33-11(3)27)23(31)25-19-17(13)21(29)18-14(8-6-2)16(10-34-12(4)28)24(32)26-20(18)22(19)30/h5-10H2,1-4H3,(H,25,31)(H,26,32) |
InChIキー |
HKFSMVFPEFFZEE-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)COC(=O)C |
正規SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)COC(=O)C |
同義語 |
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
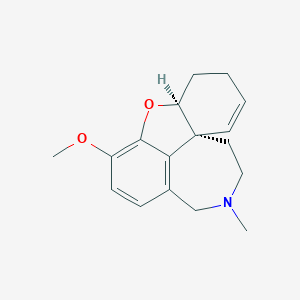
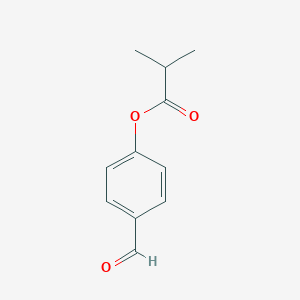
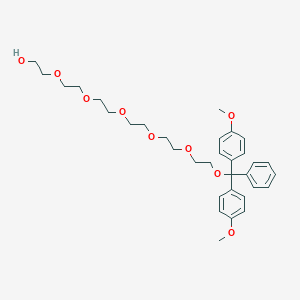
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
